HLA-A2.1 Binding Affinity: CD20(188–196) Outperforms All Other CD20 Peptides by ≥1.7-Fold in Fluorescence Index
In a direct head-to-head comparison of seven CD19 and CD20 peptides within a single study, CD20(188–196) (SLFLGILSV) achieved a fluorescence index (FI) of 2.73 ± 0.25, substantially exceeding all four other CD20-derived peptides tested: CD20(127–135) FI = 1.65 ± 0.38, CD20(147–155) FI = 1.53 ± 0.45, CD20(151–159) FI = 1.03 ± 0.09, and CD20(154–162) FI = 1.62 ± 0.39 [1]. The FI of CD20(188–196) approached that of the high-affinity influenza virus matrix protein control peptide (GILGFVFTL, FI = 3.03 ± 0.55) and was comparable to the co-identified immunodominant peptide CD19(150–158) (FI = 2.66 ± 0.36) [1]. The weakest CD20 peptide (151–159) exhibited a FI merely 38% of that of CD20(188–196), illustrating a >2.6-fold affinity deficit [1].
| Evidence Dimension | HLA-A2.1 binding affinity measured by fluorescence index (FI) in a peptide-binding assay |
|---|---|
| Target Compound Data | CD20(188-196) SLFLGILSV: FI = 2.73 ± 0.25 |
| Comparator Or Baseline | CD20(127-135) FI = 1.65 ± 0.38; CD20(147-155) FI = 1.53 ± 0.45; CD20(151-159) FI = 1.03 ± 0.09; CD20(154-162) FI = 1.62 ± 0.39; Influenza M1 control FI = 3.03 ± 0.55; CD19(150-158) FI = 2.66 ± 0.36 |
| Quantified Difference | CD20(188-196) FI is 1.7× to 2.7× higher than the other four CD20 peptides; 1.03× vs. CD19(150-158); 0.90× vs. influenza control |
| Conditions | HLA-A2.1 binding assay using T2 cells; fluorescence index measured by flow cytometry; all seven peptides evaluated in the same experimental system (Bae et al., 2005, Table 1) |
Why This Matters
Higher HLA-A2.1 binding affinity directly correlates with superior peptide-MHC complex presentation density on target cells, which is a prerequisite for efficient CTL priming and recognition—making CD20(188–196) the empirically optimal CD20-derived epitope for any HLA-A2.1-restricted T-cell assay or immunotherapeutic construct.
- [1] Bae J, Martinson JA, Klingemann HG. Table 1: Evaluation of CD19 or CD20 peptides for HLA-A2.1 binding affinity and stability. Clin Cancer Res. 2005;11(4):1629-38. Data also viewable at AACR Journals. View Source
